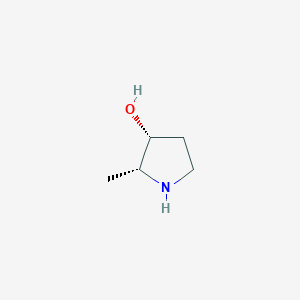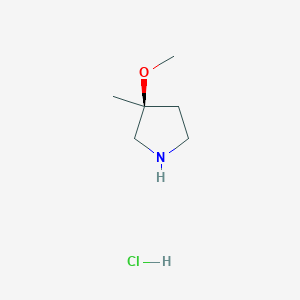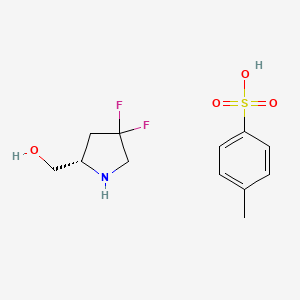
cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine: is a chemical compound with the molecular formula C12H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a vinyl group attached to the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The nitrogen atom of pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction. This involves the reaction of the Boc-protected pyrrolidine with formaldehyde and a reducing agent such as sodium borohydride.
Vinylation: The vinyl group is introduced through a vinylation reaction, which can be achieved using reagents like vinyl magnesium bromide or vinyl lithium.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of halogenated or aminated pyrrolidines.
Scientific Research Applications
Chemistry: cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine depends on its specific application and the target molecule it interacts withThe presence of the Boc protecting group ensures selective reactivity, while the hydroxymethyl and vinyl groups provide sites for further functionalization .
Comparison with Similar Compounds
cis-1-Boc-2-hydroxymethyl-5-ethyl-pyrrolidine: Similar structure but with an ethyl group instead of a vinyl group.
cis-1-Boc-2-hydroxymethyl-5-phenyl-pyrrolidine: Contains a phenyl group instead of a vinyl group.
cis-1-Boc-2-hydroxymethyl-5-methyl-pyrrolidine: Features a methyl group instead of a vinyl group.
Uniqueness: cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its analogs. The vinyl group allows for additional functionalization through reactions such as polymerization, cross-coupling, and addition reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl (2R,5S)-2-ethenyl-5-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-6-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXUQZXRGQGITM-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B8192115.png)




![(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192155.png)
![(1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192156.png)





